8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one
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Overview
Description
8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound features a chromen-4-one core structure with various functional groups, making it a subject of interest in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The compound “8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one” is a type of 4-hydroxy-2-quinolone . Compounds in this class have been found to have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Biochemical Pathways
4-hydroxy-2-quinolones are often involved in a variety of biochemical pathways due to their diverse biological activities .
Result of Action
4-hydroxy-2-quinolones often have unique biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the Azepan-1-ylmethyl Group: This step involves the alkylation of the chromen-4-one core with azepane derivatives, often using strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Hydroxylation and Methoxylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The chromen-4-one core can be reduced to a chromanol derivative using reducing agents such as sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: NaBH4 in methanol.
Substitution: NaOEt in ethanol.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a chromanol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant properties and ability to scavenge free radicals.
Medicine: Explored for its potential anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of new pharmaceuticals and as a functional ingredient in cosmetic formulations.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one: Lacks the azepan-1-ylmethyl group, resulting in different biological activities.
8-(Piperidin-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one: Similar structure but with a piperidine ring instead of azepane, leading to variations in pharmacological properties.
Uniqueness
The presence of the azepan-1-ylmethyl group in 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one imparts unique chemical and biological properties, making it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-27-17-8-6-16(7-9-17)20-15-28-23-18(22(20)26)10-11-21(25)19(23)14-24-12-4-2-3-5-13-24/h6-11,15,25H,2-5,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTHQGHMGRJCNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCCCCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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